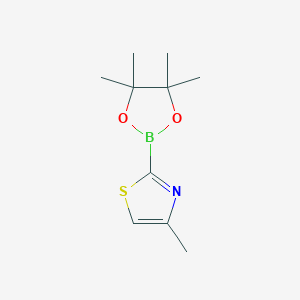
4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Thiazole is an organic compound that features a thiazole ring substituted with a boronic ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Thiazole typically involves the reaction of 4-methylthiazole with a boronic ester precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base in an organic solvent. The reaction conditions often include:
Temperature: 80-100°C
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Catalyst: Palladium(II) acetate or palladium(0) complexes
Base: Potassium carbonate or sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency. Continuous flow reactors and automated synthesis platforms are often employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Thiazole undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The boronic ester group can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like THF or DMF.
Major Products
Oxidation: Boronic acids and their derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives, depending on the coupling partner.
Applications De Recherche Scientifique
4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as polymers and electronic materials, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Thiazole involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The thiazole ring contributes to the compound’s stability and reactivity, allowing it to interact with various molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-methoxycarbonylphenylboronic acid pinacol ester
- Phenylboronic acid pinacol ester
- 1-methylpyrazole-4-boronic acid pinacol ester
Uniqueness
4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Thiazole is unique due to the combination of the thiazole ring and the boronic ester group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications compared to other boronic esters.
Propriétés
Formule moléculaire |
C10H16BNO2S |
|---|---|
Poids moléculaire |
225.12 g/mol |
Nom IUPAC |
4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C10H16BNO2S/c1-7-6-15-8(12-7)11-13-9(2,3)10(4,5)14-11/h6H,1-5H3 |
Clé InChI |
RVJRBDBMJGVEBQ-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CS2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-[6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B12289283.png)



![1-[3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]pyrrolidine-2,5-dione](/img/structure/B12289297.png)

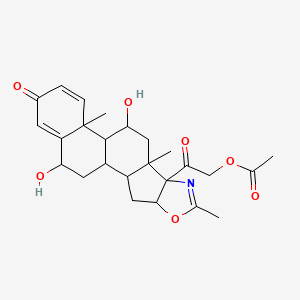
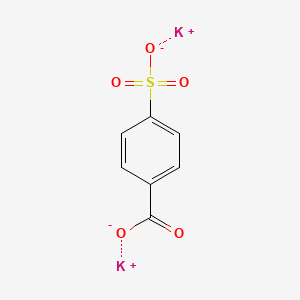
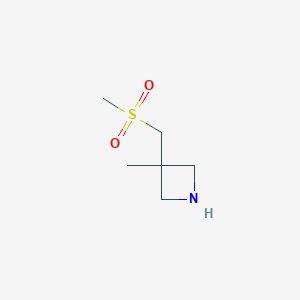

![Ethyl 2-chlorobenzo[d]oxazole-5-carboxylate](/img/structure/B12289336.png)
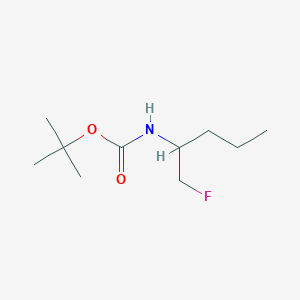

![(2,2-Dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl)methyl sulfamate](/img/structure/B12289343.png)
